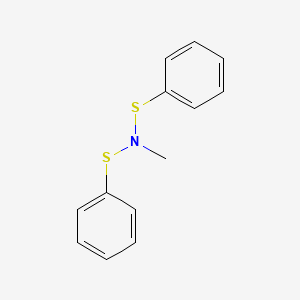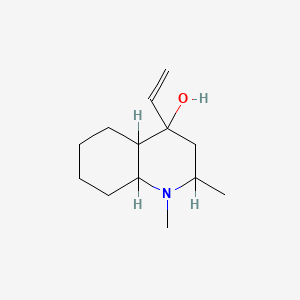
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.3278 . This compound is known for its unique stereochemistry and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce fully saturated quinolinol derivatives .
Aplicaciones Científicas De Investigación
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4alpha,4aalpha,8abeta)-: This stereoisomer has a different spatial arrangement of atoms.
Uniqueness
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is unique due to its specific stereochemistry and the presence of both ethenyl and dimethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
20431-93-0 |
|---|---|
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h4,10-12,15H,1,5-9H2,2-3H3 |
Clave InChI |
DNTLHLDYMDJBDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2CCCCC2N1C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


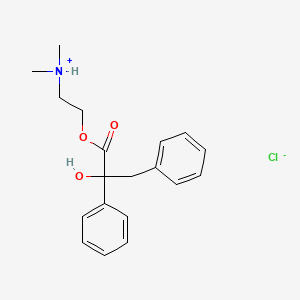
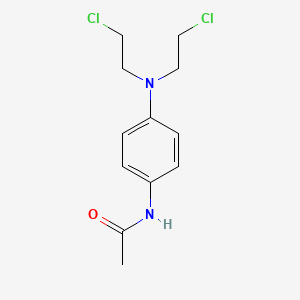
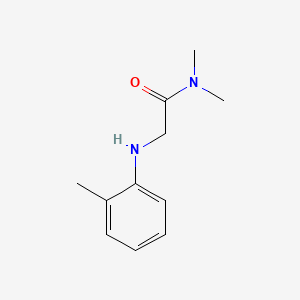
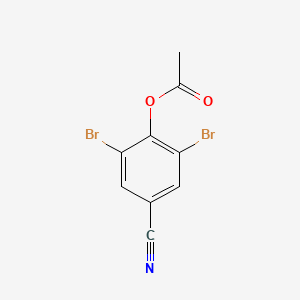

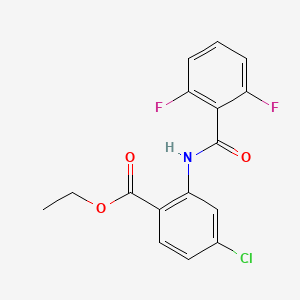
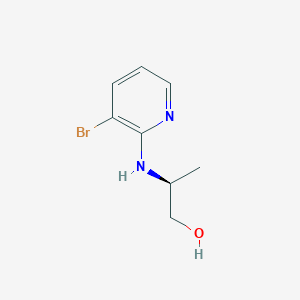
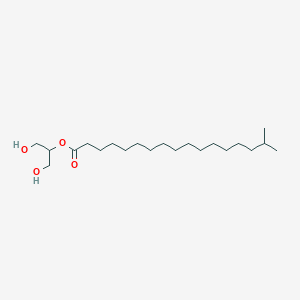
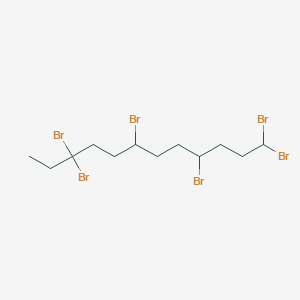
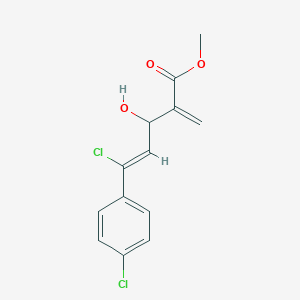

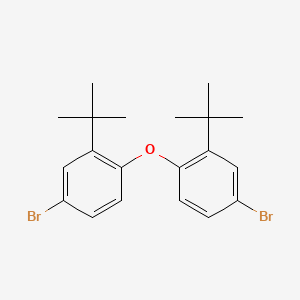
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
